REACTION_SMILES
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[CH3:5][CH2:6][N:7]([CH2:8][CH3:9])[CH2:10][CH3:11].[CH:1]1([NH2:4])[CH2:2][CH2:3]1.[Cl:20][CH2:21][Cl:22].[nH:12]1[n:13][cH:14][c:15]([C:17](=[O:18])[Cl:19])[cH:16]1>>[CH:1]1([NH:4][C:17]([c:15]2[cH:14][nH:13][n:12][cH:16]2)=[O:18])[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cn[nH]c1
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Name
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Type
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product
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Smiles
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O=C(NC1CC1)c1cn[nH]c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |